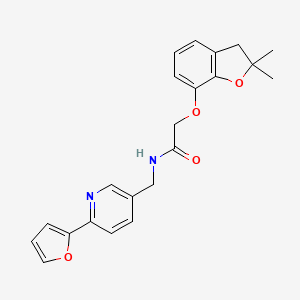

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.

BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties . They are known to exhibit strong biological activities, which include the potential to inhibit the growth of cancer cells. The compound may be utilized in the development of new anticancer agents, leveraging its benzofuran moiety to target specific pathways involved in tumor progression .

Antibacterial Applications

The antibacterial properties of benzofuran compounds make them suitable candidates for the development of new antibiotics. Research indicates that benzofuran derivatives can be effective against a range of bacterial strains, potentially addressing the growing concern of antibiotic resistance .

Antioxidative Effects

Benzofuran derivatives are also recognized for their antioxidative effects. This property can be harnessed in the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antiviral Therapeutics

The antiviral activity of benzofuran compounds is another area of interest. These compounds could be developed into therapeutic drugs for viral infections, such as hepatitis C, by disrupting viral replication or assembly processes .

Synthesis of Polycyclic Benzofuran Compounds

In chemical synthesis, the compound’s unique structure allows for the construction of complex polycyclic benzofuran compounds through free radical cyclization cascades. This method is valuable for synthesizing difficult-to-prepare polycyclic structures that could have various pharmaceutical applications .

Proteomics Research

Benzofuran derivatives, including the compound , are used in proteomics research. They can serve as biochemical tools for understanding protein functions and interactions, which is crucial for the development of targeted therapies .

Anti-HIV Research

Some benzofuran derivatives have been evaluated for their anti-HIV potency. Although the results have shown relatively high cytotoxicity and low anti-HIV activity, further modifications of the compound could lead to more effective anti-HIV medications .

Quantum Tunneling in Chemical Synthesis

The compound’s benzofuran ring system can be constructed using proton quantum tunneling, which offers a high-yield and fewer side reactions. This innovative approach can be applied to create complex molecular architectures for drug discovery and material science .

Wirkmechanismus

Target of Action

It is known that the compound contains a2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety , which is a type of 1-benzofurans

Mode of Action

The mode of action of this compound is not directly stated in the search results. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner. The presence of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety

Biochemical Pathways

Compounds containing a2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety are known to be involved in various biological processes

Eigenschaften

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-22(2)11-16-5-3-6-19(21(16)28-22)27-14-20(25)24-13-15-8-9-17(23-12-15)18-7-4-10-26-18/h3-10,12H,11,13-14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUSNJGIRVDGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN=C(C=C3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)

![3-[(Naphthalen-1-yl)methyl]-1-[(oxan-4-yl)(thiophen-2-yl)methyl]urea](/img/structure/B2953140.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)

![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)